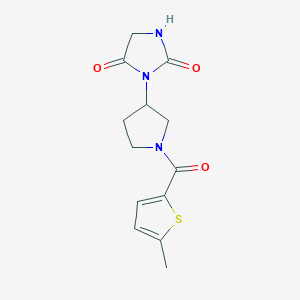

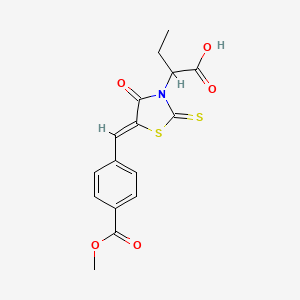

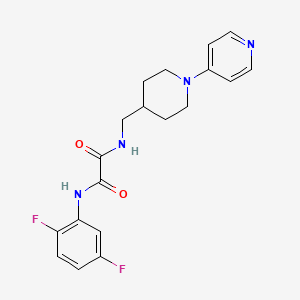

3-(1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a chemical compound used in scientific research. It’s part of a class of compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of compounds like this often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The specifics of the synthesis process for this particular compound are not available in the retrieved information.Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . They are known for their ability to conduct electricity under certain conditions, making them valuable for electronic devices like organic field-effect transistors (OFETs) . The specific structure of the compound could be tailored to improve charge transport properties in semiconductor materials.

OLED Materials

The thiophene moiety is integral in the fabrication of organic light-emitting diodes (OLEDs) . These materials are used in display and lighting technologies due to their efficient electroluminescence . The compound’s molecular architecture could be engineered to enhance the color purity or stability of OLEDs.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They protect metals from corroding in aggressive environments by forming a barrier on the metal surface . The compound could be investigated for its efficacy in corrosion protection applications.

Anticancer Agents

Thiophene-based molecules exhibit pharmacological properties, including anticancer activity . The compound could be synthesized and tested for its potential to inhibit cancer cell growth or to act as a carrier for targeted drug delivery systems.

Anti-inflammatory Drugs

Thiophene derivatives are also known for their anti-inflammatory properties . This compound could be part of the development of new anti-inflammatory medications, possibly offering improved efficacy or reduced side effects.

Antimicrobial Agents

The antimicrobial activity of thiophene compounds makes them candidates for developing new antimicrobial agents . The unique structure of this compound might contribute to the discovery of novel antibiotics with mechanisms effective against resistant bacteria.

Anti-atherosclerotic Therapies

Lastly, the anti-atherosclerotic properties of thiophene compounds suggest their use in treating or preventing atherosclerosis . The compound could be explored for its effectiveness in reducing the buildup of plaques in arteries, which is a major risk factor for cardiovascular diseases.

Propriétés

IUPAC Name |

3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-8-2-3-10(20-8)12(18)15-5-4-9(7-15)16-11(17)6-14-13(16)19/h2-3,9H,4-7H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKDSMHKSIZVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2573459.png)

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573466.png)

![N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2573470.png)

![3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride](/img/structure/B2573474.png)

![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)